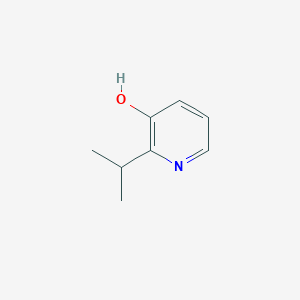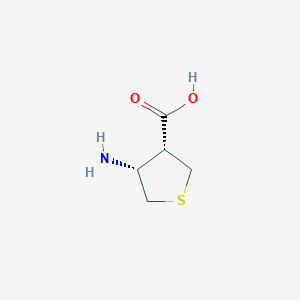![molecular formula C10H9F3O4 B069374 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid CAS No. 175204-35-0](/img/structure/B69374.png)
2-[4-(Trifluoromethoxy)phenoxy]propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid involves multiple steps, including the reaction of precursors with specific reagents under controlled conditions. For instance, synthesis processes may start from basic phenolic compounds and undergo halogenation, esterification, or other chemical transformations to introduce the trifluoromethoxy group and the propanoic acid moiety (Hasan & Shalaby, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid has been analyzed using various spectroscopic techniques and theoretical methods, including X-ray crystallography, IR, UV-vis spectroscopy, and computational studies. These analyses provide detailed information on the arrangement of atoms, molecular geometry, and electronic structure, which are crucial for understanding the compound's reactivity and properties (Hasan & Shalaby, 2016).
Chemical Reactions and Properties
The reactivity of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid derivatives toward various chemical reactions, such as esterification, coupling reactions, and polymerization, highlights their versatility in synthetic chemistry. The presence of the trifluoromethoxy group and the propanoic acid moiety significantly influences the compound's chemical behavior, enabling the synthesis of complex molecules and materials with desired properties (Li et al., 2009).
Physical Properties Analysis
The physical properties of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid and its derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The introduction of the trifluoromethoxy group can enhance the compound's lipophilicity and volatility, making it suitable for applications in various organic solvents and in the synthesis of materials with specific physical characteristics (Prakash et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid, such as acidity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are crucial for its applications in chemical synthesis and materials science. Studies on similar compounds have shown that the electronic effects of the trifluoromethoxy and phenoxy groups can significantly influence the compound's reactivity, making it a valuable building block for the synthesis of complex organic molecules and polymers (Li et al., 2009).
Applications De Recherche Scientifique
Agrochemical Industry
- Summary of the Application: Trifluoromethylpyridines and their derivatives are used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Results or Outcomes: The use of these compounds has led to effective pest control, contributing to increased crop yields .
Pharmaceutical Industry
- Summary of the Application: Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes: The use of these compounds has led to the development of effective treatments in both human and veterinary medicine .
Organic Chemistry
- Summary of the Application: Arylboronic acids, which can be related to “2-[4-(Trifluoromethoxy)phenoxy]propanoic acid”, are used as building blocks in organic chemistry .
- Results or Outcomes: The use of these compounds has led to the development of various organic compounds .
Functional Materials
- Summary of the Application: Fluorinated organic compounds, which can include “2-[4-(Trifluoromethoxy)phenoxy]propanoic acid”, are used in the development of functional materials .
- Results or Outcomes: The use of these compounds has led to the development of various functional materials .
Organic Chemistry
- Summary of the Application: Arylboronic acids, which can be related to “2-[4-(Trifluoromethoxy)phenoxy]propanoic acid”, are used as building blocks in organic chemistry .
- Results or Outcomes: The use of these compounds has led to the development of various organic compounds .
Functional Materials
Safety And Hazards
The compound is irritating to eyes, respiratory system, and skin . It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid . If the compound comes in contact with skin, it is advised to flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid .
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-6(9(14)15)16-7-2-4-8(5-3-7)17-10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWNMNYBXVGBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380467 | |
| Record name | 2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)phenoxy)propanoic acid | |
CAS RN |
175204-35-0 | |
| Record name | 2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175204-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



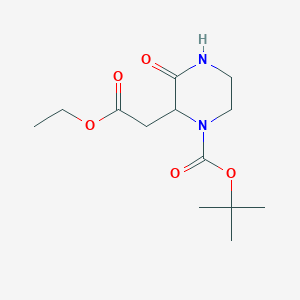
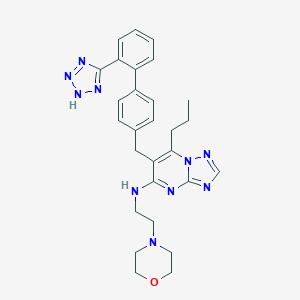


![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)

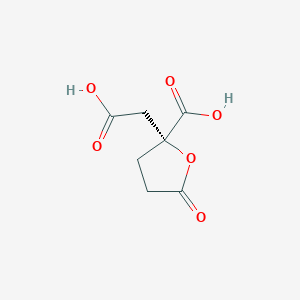
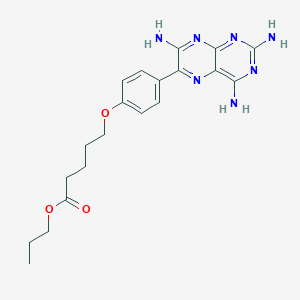
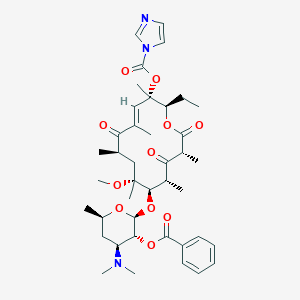
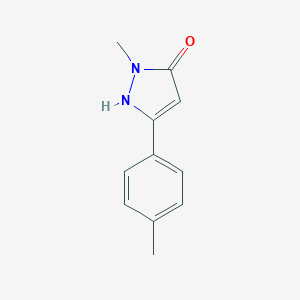
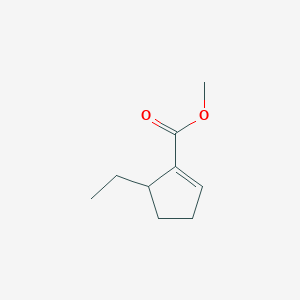
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
